Cas no 899984-26-0 (1-(4-methylphenyl)-3-(4E)-3-(2-methylpropyl)-2-oxo-1,2,3,4-tetrahydroquinazolin-4-ylideneurea)

1-(4-methylphenyl)-3-(4E)-3-(2-methylpropyl)-2-oxo-1,2,3,4-tetrahydroquinazolin-4-ylideneurea structure
899984-26-0 structure
Product name:1-(4-methylphenyl)-3-(4E)-3-(2-methylpropyl)-2-oxo-1,2,3,4-tetrahydroquinazolin-4-ylideneurea
CAS No:899984-26-0
MF:C20H22N4O2
MW:350.414284229279
CID:5490962

1-(4-methylphenyl)-3-(4E)-3-(2-methylpropyl)-2-oxo-1,2,3,4-tetrahydroquinazolin-4-ylideneurea Chemical and Physical Properties

Names and Identifiers

    • OBAQWZQDBHMGOQ-PTGBLXJZSA-N
    • 1-(4-methylphenyl)-3-(4E)-3-(2-methylpropyl)-2-oxo-1,2,3,4-tetrahydroquinazolin-4-ylideneurea
    • Inchi: 1S/C20H22N4O2/c1-13(2)12-24-18(16-6-4-5-7-17(16)22-20(24)26)23-19(25)21-15-10-8-14(3)9-11-15/h4-11,13H,12H2,1-3H3,(H2,21,23,25)
    • InChI Key: ZGNCILYMGGMUKC-UHFFFAOYSA-N
    • SMILES: N(C1=CC=C(C)C=C1)C(NC1=C2C(=NC(=O)N1CC(C)C)C=CC=C2)=O

1-(4-methylphenyl)-3-(4E)-3-(2-methylpropyl)-2-oxo-1,2,3,4-tetrahydroquinazolin-4-ylideneurea Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Life Chemicals
F2802-0085-4mg
1-(4-methylphenyl)-3-[(4E)-3-(2-methylpropyl)-2-oxo-1,2,3,4-tetrahydroquinazolin-4-ylidene]urea
899984-26-0 90%+
4mg
$66.0 2023-05-16
Life Chemicals
F2802-0085-15mg
1-(4-methylphenyl)-3-[(4E)-3-(2-methylpropyl)-2-oxo-1,2,3,4-tetrahydroquinazolin-4-ylidene]urea
899984-26-0 90%+
15mg
$89.0 2023-05-16
Life Chemicals
F2802-0085-2μmol
1-(4-methylphenyl)-3-[(4E)-3-(2-methylpropyl)-2-oxo-1,2,3,4-tetrahydroquinazolin-4-ylidene]urea
899984-26-0 90%+
2μl
$57.0 2023-05-16
Life Chemicals
F2802-0085-40mg
1-(4-methylphenyl)-3-[(4E)-3-(2-methylpropyl)-2-oxo-1,2,3,4-tetrahydroquinazolin-4-ylidene]urea
899984-26-0 90%+
40mg
$140.0 2023-05-16
Life Chemicals
F2802-0085-2mg
1-(4-methylphenyl)-3-[(4E)-3-(2-methylpropyl)-2-oxo-1,2,3,4-tetrahydroquinazolin-4-ylidene]urea
899984-26-0 90%+
2mg
$59.0 2023-05-16
Life Chemicals
F2802-0085-20mg
1-(4-methylphenyl)-3-[(4E)-3-(2-methylpropyl)-2-oxo-1,2,3,4-tetrahydroquinazolin-4-ylidene]urea
899984-26-0 90%+
20mg
$99.0 2023-05-16
Life Chemicals
F2802-0085-50mg
1-(4-methylphenyl)-3-[(4E)-3-(2-methylpropyl)-2-oxo-1,2,3,4-tetrahydroquinazolin-4-ylidene]urea
899984-26-0 90%+
50mg
$160.0 2023-05-16
Life Chemicals
F2802-0085-5mg
1-(4-methylphenyl)-3-[(4E)-3-(2-methylpropyl)-2-oxo-1,2,3,4-tetrahydroquinazolin-4-ylidene]urea
899984-26-0 90%+
5mg
$69.0 2023-05-16
Life Chemicals
F2802-0085-10mg
1-(4-methylphenyl)-3-[(4E)-3-(2-methylpropyl)-2-oxo-1,2,3,4-tetrahydroquinazolin-4-ylidene]urea
899984-26-0 90%+
10mg
$79.0 2023-05-16
Life Chemicals
F2802-0085-25mg
1-(4-methylphenyl)-3-[(4E)-3-(2-methylpropyl)-2-oxo-1,2,3,4-tetrahydroquinazolin-4-ylidene]urea
899984-26-0 90%+
25mg
$109.0 2023-05-16

Additional information on 1-(4-methylphenyl)-3-(4E)-3-(2-methylpropyl)-2-oxo-1,2,3,4-tetrahydroquinazolin-4-ylideneurea

Introduction to 1-(4-methylphenyl)-3-(4E)-3-(2-methylpropyl)-2-oxo-1,2,3,4-tetrahydroquinazolin-4-ylideneurea (CAS No. 899984-26-0)

1-(4-methylphenyl)-3-(4E)-3-(2-methylpropyl)-2-oxo-1,2,3,4-tetrahydroquinazolin-4-ylideneurea, identified by its Chemical Abstracts Service (CAS) number 899984-26-0, is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound belongs to the quinazoline derivatives class, a structurally diverse family known for its broad spectrum of biological activities. The unique structural features of this molecule, including its tetrahydroquinazoline core, urea functional group, and the presence of 4-methylphenyl and (2-methylpropyl) substituents, contribute to its distinctive chemical properties and potential pharmacological applications.

The synthesis and characterization of 1-(4-methylphenyl)-3-(4E)-3-(2-methylpropyl)-2-oxo-1,2,3,4-tetrahydroquinazolin-4-ylideneurea involve meticulous organic transformations that highlight the intersection of synthetic chemistry and drug discovery. The presence of the tetrahydroquinazoline scaffold is particularly noteworthy, as this moiety is frequently encountered in biologically active molecules. Quinazoline derivatives have been extensively studied for their antimicrobial, antiviral, anticancer, and anti-inflammatory properties. The incorporation of a urea group into the structure enhances its hydrogen bonding capabilities, which is a critical factor in drug-receptor interactions. Additionally, the (2-methylpropyl) side chain introduces steric bulk and lipophilicity, which can influence the compound's solubility and metabolic stability.

Recent advancements in computational chemistry and molecular modeling have enabled researchers to predict the binding affinities and mechanisms of action for complex molecules like 1-(4-methylphenyl)-3-(4E)-3-(2-methylpropyl)-2-oxo-1,2,3,4-tetrahydroquinazolin-4-ylideneurea with unprecedented accuracy. These studies suggest that the compound may interact with biological targets such as kinases and transcription factors, which are key players in various disease pathways. For instance, quinazoline derivatives have been reported to inhibit Janus kinases (JAKs), which are involved in inflammatory responses. The structural motif of this compound also resembles certain scaffolds found in approved drugs, indicating its potential as a lead compound for further development.

The pharmacokinetic profile of 1-(4-methylphenyl)-3-(4E)-3-(2-methylpropyl)-2-oxo-1,2,3,4-tetrahydroquinazolin-4-ylideneurea is another critical aspect that has been explored through both experimental and theoretical approaches. Studies indicate that the molecule exhibits moderate solubility in water and lipids, suggesting a balanced distribution between aqueous compartments and lipophilic tissues. This property is essential for achieving therapeutic efficacy while minimizing side effects. Furthermore, preliminary metabolic stability studies suggest that the compound undergoes slow degradation under physiological conditions, which could prolong its bioavailability.

In vitro assays have been conducted to evaluate the biological activity of 1-(4-methylphenyl)-3-(4E)-3-(2-methylpropyl)-2-oxo-1,2,3,4-tetrahydroquinazolin-4-ylideneurea, focusing on its potential as an inhibitor of enzymes implicated in cancer progression. Notably, the compound has shown promising inhibitory effects on certain tyrosine kinases associated with tumor growth and metastasis. These findings align with the broader research trend toward developing small molecule inhibitors that selectively target aberrant signaling pathways in cancer cells. The ability of this molecule to modulate kinase activity without significant off-target effects makes it an attractive candidate for further preclinical investigation.

The synthesis of 1-(4-methylphenyl)-3-(4E)-3-(2-methylpropyl)-2-oxo-1,2,3,4-tetrahydroquinazolin-4-ylideneurea involves multi-step organic reactions that showcase the expertise of modern synthetic chemists. Key steps include condensation reactions to form the quinazoline core followed by functional group transformations to introduce the urea moiety and substituents. The use of advanced catalytic systems has improved both yield and purity during these processes. Additionally, green chemistry principles have been applied to minimize waste and hazardous byproducts. Such sustainable approaches are increasingly important in pharmaceutical research to ensure environmental responsibility while maintaining high standards of product quality.

The role of high-throughput screening (HTS) in identifying bioactive compounds like 1-(4-methylphenyl)-3-(4E)-3-(2-methylpropyl)-2-oxo-1,2,3,4-tetrahydroquinazolin-4-ylideneurea cannot be overstated. HTS allows researchers to rapidly test thousands of compounds against various biological targets using automated systems. This technology has accelerated drug discovery pipelines by enabling the identification of lead compounds with desirable pharmacological profiles early in the development process. As such, 899984-26 plays a pivotal role in these high-throughput campaigns due to its structural complexity and potential biological activity.

The development of novel drug candidates often requires optimization through structure-based drug design (SBDD). Computational models derived from X-ray crystal structures or NMR data can provide insights into how a molecule interacts with its target protein or enzyme at an atomic level. For 1-(4-methylphenyl)-3-(4E)-3-(2-methylpropyl)-2 oxo - 1 , 24 - tetra hydro quin az o lin - 44 ylid ene ure a, SBDD studies have revealed key interactions between specific residues on the target protein and different regions on the molecule . These insights have guided medicinal chemists toward making strategic modifications that enhance binding affinity while preserving selectivity . p > < p > The regulatory landscape for new pharmaceutical entities necessitates rigorous testing before clinical trials can commence . Preclinical studies involving *in vitro* toxicity assays , pharmacokinetic profiling , and *in vivo* animal models are essential steps before human testing . Preliminary data on * 89998* suggest minimal toxicity at tested doses , making it a promising candidate for further development . However , comprehensive toxicological evaluations remain necessary to ensure safety before advancing into clinical phases . p > < p > Collaborative efforts between academia , industry , and regulatory agencies have been instrumental in advancing research on compounds like * 89998*. Open science initiatives promote sharing data , methodologies , and results among researchers worldwide , fostering innovation through collective knowledge . Such collaborations enhance efficiency by reducing redundancy while accelerating progress toward therapeutic breakthroughs . p > < p > Looking ahead , future research on * 89998* may explore additional biological pathways where it could exert therapeutic effects . Investigating its potential as an adjuvant therapy alongside existing treatments or targeting novel disease mechanisms represents exciting avenues for exploration . Furthermore , exploring alternative synthetic routes could improve scalability while maintaining cost-effectiveness for large-scale production if successful clinical development occurs . p >

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